molecular formula C10H12BrN3O2 B1271981 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid CAS No. 799283-92-4

1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid

Cat. No.: B1271981
CAS No.: 799283-92-4
M. Wt: 286.13 g/mol
InChI Key: NKCDUFJDLOFCEE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind to certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and these kinases can lead to the modulation of their activity, either by inhibition or activation. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and transport proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of various genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or enhancement of cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or disruption of normal physiological processes. It is crucial to determine the appropriate dosage to balance the desired effects with potential adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of various substrates. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The interaction with transporters can also affect the accumulation and concentration of this compound in specific tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can modulate various cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c11-8-5-12-10(13-6-8)14-3-1-7(2-4-14)9(15)16/h5-7H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCDUFJDLOFCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933659
Record name 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149506-04-7, 799283-92-4
Record name 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid
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